molecular formula C14H13NO4 B8335209 methyl 3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)benzoate

methyl 3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)benzoate

Cat. No.: B8335209
M. Wt: 259.26 g/mol
InChI Key: CJZWYTCKKMLJGF-UHFFFAOYSA-N
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Description

Methyl 3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)benzoate is a useful research compound. Its molecular formula is C14H13NO4 and its molecular weight is 259.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

methyl 3-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)benzoate

InChI

InChI=1S/C14H13NO4/c1-9-6-12(16)8-13(17)15(9)11-5-3-4-10(7-11)14(18)19-2/h3-8,16H,1-2H3

InChI Key

CJZWYTCKKMLJGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1C2=CC=CC(=C2)C(=O)OC)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl 3-[4-[(2,4-difluorobenzyl)oxy]-6-methyl-2-oxopyridin-1(2H)-yl]benzoate (from step 2) (15.85 g, 41.130 mmol) suspended in acetonitrile (165 mL) was cooled in an ice-bath. N-bromosuccinimide (7.687 g, 43.186 mmol) was added and the ice-bath was removed. The reaction mixture was stirred for 1.5 hours at room temperature. Reaction was concentrated and subjected to chromatography (silica gel, ethyl acetate with 10% methanol/hexanes) afforded an off white solid (17.63 g, 92%). 1H NMR (400 MHz, CDCl3) δ 8.17 (dt, J=1.41, 7.85 Hz, 1H), 7.90 (t, J=1.81 Hz, 1H), 7.67-7.41 (m, 3H), 7.05-6.88 (m, 2H), 6.13 (s, 1H), 5.30 (s, 2H), 3.95 (s, 1H), 2.01 (s, 3H). ES-HRMS m/z 464.0286 (M+H C21H16BrF2NO4 requires 464.0304).
Name
Methyl 3-[4-[(2,4-difluorobenzyl)oxy]-6-methyl-2-oxopyridin-1(2H)-yl]benzoate
Quantity
15.85 g
Type
reactant
Reaction Step One
Quantity
7.687 g
Type
reactant
Reaction Step Two
Quantity
165 mL
Type
solvent
Reaction Step Three
Name
Yield
92%

Synthesis routes and methods II

Procedure details

Methyl 3-aminobenzoate (75.00 g, 496.13 mmol) and 4-hydroxy-6-methyl-2-pyrone (62.57 g, 496.13 mmol) were suspended in 1,2-dichlorobenzene (150 mL) and heated to 165° C. for 15 minutes. The reaction was cooled to room temperature and extracted with 0.54M K2CO3 (4×250 mL). The aqueous layers were acidified (pH 2) with 4N HCl. The precipitate was collected by filtration to afford a yellow-orange solid (20.24 g, 16%). The resulting filtrate was extracted with ethyl acetate (3×1 L). The organic layers were washed with brine (500 mL), dried over MgSO4 and evaporated. The resulting solid was washed with hot H2O to afford a yellow-orange solid (3.84 g, 3%). The two solids were then combined. 1H NMR (400 MHz, DMSO-d6) δ 7.98 (dt, J=1.31, 7.79 Hz, 1H), 7.69 (app t, J=1.78 Hz, 1H), 7.62 (t, J=7.78 Hz, 1H) 7.49 (ddd, J=1.07, 1.07, 7.85 Hz, 1H), 5.89 (dd, J=087, 2.48 Hz, 1H), 5.55 (app d, J=0.94 Hz, 1H), 3.83 (s, 3H), 1.80 (s, 3H). ES-HRMS m/z 260.0895 (M+H C14H13NO4 requires 260.0917).
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
62.57 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Yield
16%

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